3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine
Description
3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a hydrazinyl (-NH-NH₂) group at position 3 and a methyl (-CH₃) group at position 4. Its molecular structure (C₃H₈N₆) features a planar triazole ring, enabling diverse pharmacological interactions. The hydrazinyl group enhances its chelating capacity and reactivity, making it a candidate for metal complexation and enzyme inhibition . This compound is synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives and α-halocarbonyl precursors .
Properties
IUPAC Name |
3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6/c1-2-7-8-3(6-4)9(2)5/h4-5H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCYQLYMTYUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclocondensation of hydrazine derivatives with carboxylic acids in the presence of acidic catalysts represents a robust method for synthesizing 1,2,4-triazole derivatives. As demonstrated in US5099028A, Amberlyst 15, a sulfonic acid-functionalized resin, catalyzes the reaction between hydrazine hydrate and carboxylic acids (RCOOH) at 150°–180°C, yielding 3,5-disubstituted-4-amino-1,2,4-triazoles. For example, acetic acid (CH₃COOH) reacts with hydrazine to produce 3,5-dimethyl-4-amino-1,2,4-triazole in 80% yield.
To target 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine , a monocarboxylic acid with a methyl group (e.g., propionic acid) could theoretically induce mono-substitution. However, the patent methodology predominantly yields 3,5-di-R products due to the dual reactivity of hydrazine. Adjusting stoichiometry (e.g., 1:1 hydrazine-to-acid ratio) or employing branched acids (e.g., isobutyric acid) may favor mono-substitution, though this remains experimentally unverified in the cited sources.
Key Parameters:
Thiosemicarbazide Cyclization and Thiol Substitution
Thiosemicarbazide Route to Triazole Thiols
As outlined in PMC6147274, 4,5-substituted-4H-1,2,4-triazole-3-thiols are synthesized via alkaline cyclization of thiosemicarbazides. For instance, methyl hydrazine carbothioamide (CH₃-NH-NH-CS-NH₂) reacts with aryl isothiocyanates under basic conditions to form 5-methyl-4-aryl-4H-1,2,4-triazole-3-thiols.
Thiol-to-Hydrazinyl Substitution
The thiol (-SH) group at position 3 can be displaced by hydrazine through nucleophilic substitution. This requires activation of the thiol as a better leaving group (e.g., via mesylation or tosylation). For example:
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Mesylation : Treat 5-methyl-4H-1,2,4-triazol-4-amine-3-thiol with methanesulfonyl chloride (MsCl) in dichloromethane to form the mesylate.
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Substitution : React the mesylate with excess hydrazine hydrate in ethanol at 60°C for 12 hours.
Comparative Analysis of Methods
Experimental Optimization and Challenges
Catalyst Recycling in Acid-Catalyzed Method
The patent highlights the reusability of Amberlyst 15 resin across multiple batches, with no loss in activity after three cycles. For instance, sequential runs with formic acid and hydrazine hydrate maintained yields above 90%. This feature enhances cost-efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or the hydrazinyl group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
Applications in Energetic Materials
Overview : The compound is primarily recognized for its role in the development of new energetic materials. Its nitrogen-rich structure enhances the performance of explosives and propellants.
Synthesis and Characterization : The synthesis of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine involves the reaction of hydrazine with suitable precursors under controlled conditions. For instance, a notable synthesis method includes the use of triaminoguanidine hydrochloride and acetic acid, followed by hydrolysis to yield the desired product .
Performance Metrics :
- Detonation Velocity : Compounds derived from this triazole exhibit high detonation velocities. For example, energetic salts based on 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine have shown velocities exceeding 8000 m/s.
- Stability : The synthesized energetic salts demonstrate excellent thermal stability and insensitivity to shock, making them suitable for practical applications in military and aerospace sectors .
| Property | Value |
|---|---|
| Detonation Velocity | 8887 m/s |
| Detonation Pressure | 33.9 GPa |
| Oxygen Balance | Optimal |
Analytical Chemistry Applications
Colorimetric Detection : The compound has been utilized as a reagent for the colorimetric detection of aldehydes. It reacts with aldehydes to produce a distinct purple color measurable by spectrophotometry. This application is particularly useful in environmental monitoring and food safety testing.
Methodology :
- Reagent Preparation : The compound is dissolved in a suitable solvent and mixed with the sample containing aldehydes.
- Measurement : The intensity of the color change is quantified using a spectrophotometer to determine the concentration of aldehydes present in the sample.
Medicinal Chemistry Applications
3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine has also been explored for its potential biological activities:
Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development .
Mechanism of Action : The mechanism involves interference with microbial metabolic pathways, although detailed studies are required to fully elucidate these interactions.
Case Study 1: Development of Energetic Salts
A recent study focused on synthesizing various energetic salts based on 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine. The results indicated that these salts not only retained high energy output but also exhibited improved safety profiles compared to traditional explosives .
Case Study 2: Colorimetric Detection Application
In a study assessing environmental pollutants, researchers employed 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine as a colorimetric reagent to detect formaldehyde levels in water samples. The results demonstrated a linear correlation between color intensity and formaldehyde concentration, validating its effectiveness as an analytical tool.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine involves interactions with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
3-Hydrazinyl-5-phenyl-4H-1,2,4-triazol-4-amine (Compound 9a)
- Structure : A phenyl group replaces the methyl at position 5.
- Synthesis: Yield of 67% via hydrazine reaction with phenyl-substituted precursors in ethanol .
- Properties :
- Activity : Demonstrates moderate antimicrobial activity, but phenyl substitution reduces solubility compared to methyl derivatives .
3-(Alkylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
- Structure : Alkylsulfanyl (-S-R) groups at position 3 (e.g., benzylsulfanyl, cinnamylsulfanyl).
- Synthesis: Coupling of 4-amino-5-mercapto-triazoles with benzyl bromides under basic conditions .
- Activity: 3-([(4-Fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3a) inhibits tyrosinase (IC₅₀ = 2.8 µM) via π-π stacking and fluorine interactions .
Substituent Variations at Position 5
5-Pyridinyl Derivatives
- Structure : Pyridinyl groups at position 5 (e.g., 5-(4-pyridinyl)).
- Synthesis : Multi-component reactions with pyridine aldehydes or halides .
- Activity: Enhanced enzyme inhibition due to pyridine’s electron-withdrawing effects. 3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3b) shows improved tyrosinase inhibition (IC₅₀ = 1.5 µM) compared to non-halogenated analogs .
5-Phenyl Derivatives
Hybrid Triazole Derivatives
Pyrazolylpyrazoline-Triazole Hybrids
- Structure : Triazole linked to pyrazoline via amine bridges.
- Synthesis : Reacting 4H-1,2,4-triazol-4-amine with pyrazolyl ketones in dry acetone .
- Activity : Compound 2a (N-(4-(1,3-dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine) exhibits antitubercular activity (MIC = 3.1 µg/mL) against M. tuberculosis .
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Selected Triazole Derivatives
Biological Activity
3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine is with a molecular weight of approximately 128.14 g/mol. Its structure features a five-membered triazole ring that contributes significantly to its reactivity and biological properties. The presence of the hydrazinyl group enhances its potential as a pharmacological agent.
Antimicrobial Properties
Research has demonstrated that 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Fungal Activity : Studies indicate that it possesses antifungal properties comparable to established antifungal agents like ketoconazole .
Anti-inflammatory and Anticancer Effects
The compound has been investigated for its anti-inflammatory properties and potential as an anticancer agent:
- Mechanism of Action : It may inhibit specific pathways involved in inflammation and cancer progression by interacting with molecular targets such as enzymes and receptors .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
Synthesis Methods
The synthesis of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine can be achieved through various chemical routes:
- Refluxing Reactions : The reaction typically involves triaminoguanidine hydrochloride with acetic acid followed by hydrolysis .
- One-Pot Reactions : Some synthetic methods utilize one-pot reactions involving multiple reagents to simplify the process while maintaining yield .
Comparative Analysis with Related Compounds
To understand the unique properties of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-3-hydrazinyl-5-methyltriazole | Contains an amino group at position 4 | Enhanced solubility in water |
| 5-Methyltriazole | Lacks the hydrazinyl group | Exhibits lower biological activity |
| 1-Hydrazino-5-methyltriazole | Contains only one hydrazine group | Different reactivity patterns |
| 3-Amino-5-methyltriazole | Similar triazole structure but different substitutions | Potentially lower toxicity |
The biological effects of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine are attributed to its ability to form hydrogen bonds and other interactions with biological molecules. This can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease processes.
- Disruption of Cellular Processes : By interacting with cellular targets, it can alter normal cellular functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydrazine derivatives. For example, thiourea analogs can undergo nucleophilic substitution with hydrazine under basic conditions (e.g., NaOH or K₂CO₃) to form the triazole core . Microwave-assisted synthesis has been shown to improve yield and reduce reaction time compared to conventional heating (e.g., 60–80% yield reduction to 2–4 hours vs. 12–24 hours) . Key optimization parameters include temperature control (80–120°C), solvent selection (ethanol or DMSO), and stoichiometric ratios of hydrazine to precursor (1:1.2 molar ratio recommended) .
Example Reaction Pathway :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Thiourea + NaOH (aq.) | Thiourea analog | 85% |
| 2 | Hydrazine hydrate, ethanol, reflux 4h | Triazole core | 70% |
| 3 | Microwave irradiation, 100°C, 2h | Final product | 90% |
Q. How is the structural confirmation of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine validated?
- Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H NMR peaks at δ 2.35 ppm (singlet, CH₃), δ 4.10 ppm (broad, NH₂), and δ 8.20 ppm (triazole ring protons) confirm substituent positions .
- IR : Stretching frequencies at 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C-N) validate functional groups .
- X-ray Crystallography : Planar triazole ring geometry with dihedral angles <5° between substituents, as demonstrated in related triazol-5-amine structures .
Q. What are the primary biological activities reported for triazole derivatives structurally analogous to 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine?
- Methodological Answer : Triazole analogs exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .
- Antitubercular Activity : IC₅₀ of 1.5–3.0 µM against Mycobacterium tuberculosis H37Rv via inhibition of mycolic acid biosynthesis .
- Anticancer Potential : 50% growth inhibition (GI₅₀) at 10–20 µM in MCF-7 breast cancer cells via tubulin polymerization disruption .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., M. tuberculosis KasA, PDB: 2AQ6). The hydrazinyl group forms hydrogen bonds with Thr⁶⁴ and Gly⁹⁶ residues, critical for inhibitory activity .
- QSAR Models : Hammett constants (σ) of substituents correlate with antifungal activity (R² = 0.89), suggesting electron-withdrawing groups (e.g., -NO₂) enhance potency .
- MD Simulations : 100-ns simulations predict stability of triazole-protein complexes; RMSD <2 Å indicates stable binding .
Q. What experimental strategies resolve contradictions in reported biological data for triazole derivatives?
- Methodological Answer : Discrepancies in IC₅₀ or MIC values often arise from:
- Assay Variability : Standardize protocols (CLSI guidelines) for MIC determination to minimize inter-lab variation .
- Compound Purity : Use HPLC (≥95% purity) and LC-MS to confirm absence of byproducts (e.g., unreacted hydrazine) .
- Cellular Context : Compare activity across multiple cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
Q. How can regioselectivity challenges in triazole functionalization be addressed during derivatization?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield the hydrazinyl group during alkylation or acylation .
- Catalytic Systems : Pd/C or CuI promotes selective C-H arylation at the 5-position of the triazole ring .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the 3-position .
Q. What are the mechanistic insights into the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Acidic Conditions (pH <3) : Protonation of the triazole ring enhances electrophilicity, facilitating nucleophilic attack (e.g., sulfonation) .
- Basic Conditions (pH >10) : Deprotonation of the hydrazinyl group (-NH₂ → -NH⁻) increases nucleophilicity, promoting coupling reactions (e.g., with aldehydes) .
- Stability Studies : HPLC monitoring shows <5% degradation after 24 hours at pH 7.4 (simulated physiological conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
